N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a pyrazole ring, and functional groups such as chloro and nitro, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone under reflux conditions.
Introduction of Functional Groups: The chloro and nitro groups can be introduced through electrophilic substitution reactions using reagents such as chlorine gas and nitric acid, respectively.
Coupling Reactions: The final step involves coupling the benzodioxole moiety with the pyrazole ring using a carboxamide linkage, typically facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and nitro positions using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for modification, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C12H9ClN4O5 |
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Molecular Weight |
324.67 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H9ClN4O5/c13-9-10(15-16-11(9)17(19)20)12(18)14-4-6-1-2-7-8(3-6)22-5-21-7/h1-3H,4-5H2,(H,14,18)(H,15,16) |
InChI Key |
QLYOIJJLXFBIJM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NNC(=C3Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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